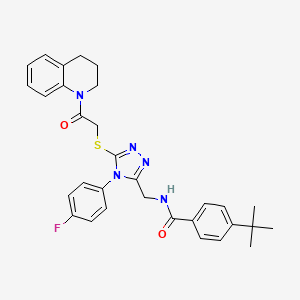![molecular formula C16H13Cl2N3O2 B2937674 Methyl 5-cyano-6-[(2,4-dichlorobenzyl)amino]-2-methylnicotinate CAS No. 306979-99-7](/img/structure/B2937674.png)
Methyl 5-cyano-6-[(2,4-dichlorobenzyl)amino]-2-methylnicotinate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 5-cyano-6-[(2,4-dichlorobenzyl)amino]-2-methylnicotinate is a complex organic compound characterized by its cyano, dichlorobenzyl, and methylnicotinate functional groups
科学的研究の応用
Chemistry: In chemistry, this compound serves as a versatile intermediate for synthesizing more complex molecules. Its cyano and dichlorobenzyl groups make it a valuable building block for creating pharmaceuticals, agrochemicals, and other specialty chemicals.
Biology: In biological research, Methyl 5-cyano-6-[(2,4-dichlorobenzyl)amino]-2-methylnicotinate is used to study enzyme inhibition and receptor binding. Its structural complexity allows for the exploration of biological pathways and the development of new therapeutic agents.
Medicine: The compound has shown potential in medicinal chemistry, particularly in the design of anticancer and anti-inflammatory drugs. Its ability to interact with specific molecular targets makes it a candidate for drug development.
Industry: In the industrial sector, this compound is utilized in the production of dyes, pigments, and other colorants. Its stability and reactivity make it suitable for various applications in material science and engineering.
作用機序
Target of Action
It is known that indole derivatives, which this compound is a part of, bind with high affinity to multiple receptors . These receptors play a crucial role in various biological activities, making them potential targets for therapeutic intervention .
Mode of Action
Indole derivatives are known to interact with their targets, leading to changes in cellular processes . The specific interactions and resulting changes would depend on the particular target and the biochemical context within the cell.
Biochemical Pathways
Indole derivatives are known to influence a variety of biological activities, suggesting that they may affect multiple biochemical pathways . The downstream effects of these pathway alterations would depend on the specific cellular context.
Result of Action
Given that indole derivatives are known to have diverse biological activities , it can be inferred that this compound may have multiple effects at the molecular and cellular levels.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 5-cyano-6-[(2,4-dichlorobenzyl)amino]-2-methylnicotinate typically involves multi-step organic reactions. One common approach is the reaction of 2,4-dichlorobenzylamine with cyanoacetic acid followed by methylation and subsequent cyclization to form the nicotinate derivative. Reaction conditions such as temperature, solvent choice, and catalysts are carefully controlled to optimize yield and purity.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow chemistry to enhance efficiency and scalability. Advanced techniques such as microwave-assisted synthesis and high-throughput screening are employed to streamline the process and ensure consistent quality.
化学反応の分析
Types of Reactions: Methyl 5-cyano-6-[(2,4-dichlorobenzyl)amino]-2-methylnicotinate can undergo various chemical reactions, including:
Oxidation: Conversion of the cyano group to a carboxylic acid.
Reduction: Reduction of the cyano group to an amine.
Substitution: Replacement of the dichlorobenzyl group with other functional groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO₄) in an alkaline medium.
Reduction: Lithium aluminum hydride (LiAlH₄) in ether.
Substitution: Halogenation reagents like N-bromosuccinimide (NBS) under UV light.
Major Products Formed:
Oxidation: this compound carboxylate.
Reduction: Methyl 5-amino-6-[(2,4-dichlorobenzyl)amino]-2-methylnicotinate.
Substitution: Various derivatives depending on the substituent introduced.
類似化合物との比較
Methyl 5-cyano-6-[(2,4-dichlorobenzyl)amino]-2-methylnicotinate carboxylate
Methyl 5-amino-6-[(2,4-dichlorobenzyl)amino]-2-methylnicotinate
This compound derivatives
Uniqueness: this compound stands out due to its unique combination of functional groups, which allows for diverse chemical reactions and applications. Its stability and reactivity make it a valuable compound in various scientific and industrial fields.
特性
IUPAC Name |
methyl 5-cyano-6-[(2,4-dichlorophenyl)methylamino]-2-methylpyridine-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13Cl2N3O2/c1-9-13(16(22)23-2)5-11(7-19)15(21-9)20-8-10-3-4-12(17)6-14(10)18/h3-6H,8H2,1-2H3,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WCYSRLRZOWWOQI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C(=N1)NCC2=C(C=C(C=C2)Cl)Cl)C#N)C(=O)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13Cl2N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![[3,6-Difluoro-2-(methoxymethoxy)phenyl]trimethylsilane](/img/structure/B2937591.png)
![2-Amino-2-[3-(2-methoxyethyl)-1-bicyclo[1.1.1]pentanyl]acetic acid](/img/structure/B2937592.png)
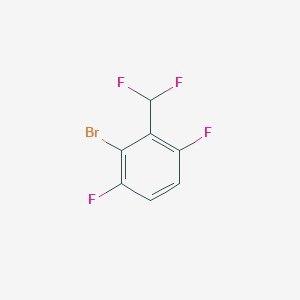
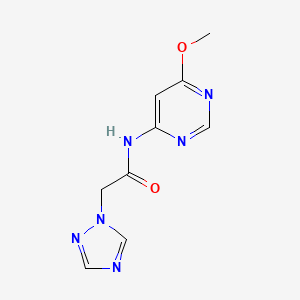
![4,5-dichloro-1-{2-[(4-fluorophenyl)sulphonyl]ethyl}-1H-imidazole](/img/structure/B2937601.png)
![(E)-2-cyano-3-[3-ethoxy-4-[2-oxo-2-[3-(trifluoromethyl)anilino]ethoxy]phenyl]-N-(2-methylcyclohexyl)prop-2-enamide](/img/structure/B2937602.png)
![5-Fluoro-4-{4-[1-(4-fluorophenyl)cyclopropanecarbonyl]piperazin-1-yl}-6-methylpyrimidine](/img/structure/B2937605.png)
![ethyl 2-(((4,6-dioxo-2-thioxotetrahydropyrimidin-5(2H)-ylidene)methyl)amino)-6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate](/img/structure/B2937606.png)
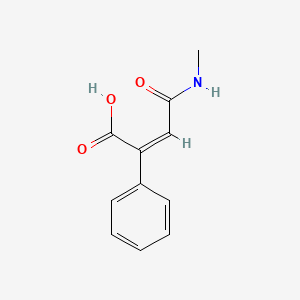
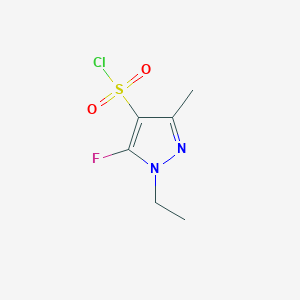
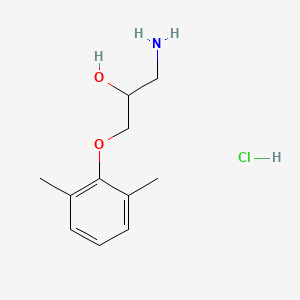
![Methyl 4-(((1,3,6-trimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidin-5-yl)thio)methyl)benzoate](/img/structure/B2937611.png)

